Cas no 2097883-56-0 (1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

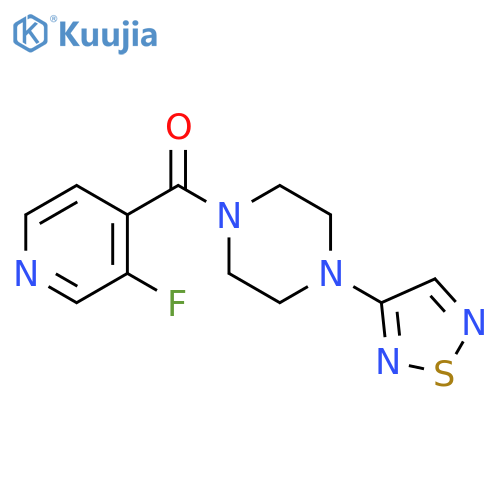

2097883-56-0 structure

商品名:1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

- Methanone, (3-fluoro-4-pyridinyl)[4-(1,2,5-thiadiazol-3-yl)-1-piperazinyl]-

- F6549-1348

- AKOS032466982

- CHEMBL5026979

- (3-fluoropyridin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone

- (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone

- 2097883-56-0

-

- インチ: 1S/C12H12FN5OS/c13-10-7-14-2-1-9(10)12(19)18-5-3-17(4-6-18)11-8-15-20-16-11/h1-2,7-8H,3-6H2

- InChIKey: YMCAQASQJDYZGR-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CN=CC=1F)(N1CCN(C2C=NSN=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 293.07465936g/mol

- どういたいしつりょう: 293.07465936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 353

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 90.5Ų

じっけんとくせい

- 密度みつど: 1.443±0.06 g/cm3(Predicted)

- ふってん: 481.0±45.0 °C(Predicted)

- 酸性度係数(pKa): 3.13±0.39(Predicted)

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6549-1348-10mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-2mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-100mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-3mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-40mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 40mg |

$210.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-20μmol |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-5mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-10μmol |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-50mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6549-1348-1mg |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |

2097883-56-0 | 1mg |

$81.0 | 2023-09-08 |

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 関連文献

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2097883-56-0 (1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量